2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene
Overview
Description
2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene is a compound that is part of a broader class of chemicals known as fluorinated nitrobenzenes. These compounds are characterized by the presence of fluorine and nitro groups attached to a benzene ring, which can significantly alter the chemical and physical properties of the molecule. The specific compound is not directly studied in the provided papers, but its analogs and related compounds have been investigated for various applications, including the inhibition of leukocyte functions, synthesis of pesticides, and as intermediates in pharmaceuticals .
Synthesis Analysis
The synthesis of related fluorinated nitrobenzenes typically involves multi-step chemical reactions. For instance, the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a compound with a similar structure, was achieved through a Schiemann reaction, oxychlorination, and nitration starting from bis(4-amino-2-chlorophenyl) disulfide . Another related compound, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, was synthesized from 2-fluoro-1,4-dimethoxybenzene using nitric acid, with the structure confirmed by X-ray crystallography . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene.
Molecular Structure Analysis
The molecular structure of fluorinated nitrobenzenes is typically confirmed using spectroscopic methods such as NMR, IR, HRMS, and sometimes X-ray crystallography. For example, the structure of 1-fluoro-2,5-dimethoxy-4-nitrobenzene was confirmed using these techniques . The presence of fluorine atoms in the molecule can influence the electronic distribution and the chemical shifts observed in NMR spectroscopy, providing valuable information about the molecular structure.
Chemical Reactions Analysis
Fluorinated nitrobenzenes can undergo various chemical reactions. For instance, 2-Fluoro-5-nitrobenzonitrile, an analog of 1-fluoro-2,4-dinitrobenzene, was made to react with amines, amino acids, and NH-heteroaromatic compounds, demonstrating the reactivity of the nitro group in these molecules . Additionally, the synthesis of 5-(4-fluorophenylsulfonyloxy)-2-acetaminonitrobenzene involved a condensation reaction, showcasing the reactivity of the sulfonyl group . These reactions are indicative of the types of chemical transformations that 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated nitrobenzenes are influenced by the presence of electronegative fluorine and nitro groups. These groups can affect the acidity, basicity, and overall reactivity of the molecule. The inhibitory effects of fluorinated nitrobenzenes on leukocyte functions suggest that these compounds can interact with biological molecules, possibly through interactions with sulfhydryl groups . The solubility, melting point, and stability of these compounds can vary significantly based on their specific substituents and molecular structure.
Scientific Research Applications
Chemical Reactions and Synthesis : Shaw and Miller (1970) discussed the reactions of various nitrophenyl sulfones in aqueous sodium hydroxide solution, including compounds related to 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene, which are significant for understanding the chemical properties and potential applications of this compound (Shaw & Miller, 1970).
Structural Analysis and Characterization : Sweeney, McArdle, and Aldabbagh (2018) synthesized and characterized a compound similar to 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene, providing valuable insights into the structural aspects of such compounds (Sweeney, McArdle, & Aldabbagh, 2018).
Synthesis of Derivatives and Analogues : Perlow et al. (2007) reported on the synthesis of compounds related to 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene, which is crucial for the development of new chemicals and potential applications in various fields (Perlow et al., 2007).
Nucleophilicity and Chemical Behavior : Hogg and Robertson (1979) studied the nucleophilic behavior of sulphenate anions, which can provide a context for understanding the reactivity of compounds like 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene (Hogg & Robertson, 1979).
Potential Medical Applications : Janakiramudu et al. (2017) synthesized derivatives of a compound similar to 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene and evaluated their antimicrobial activity, hinting at potential medical applications (Janakiramudu et al., 2017).
Electron Paramagnetic Resonance (EPR) Studies : Dou et al. (2005) conducted EPR studies involving compounds related to 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene, which are important for understanding the electronic properties of these substances (Dou et al., 2005).
Novel Synthetic Methods : Du et al. (2005) presented a novel synthesis method for a compound related to 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene, which is significant for the development of new synthetic routes in chemical research (Du et al., 2005).
Sulfonyl Chloride Synthesis : The synthesis of sulfonyl chlorides related to 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene has been explored, which is relevant for understanding the broader applications of these compounds in various chemical reactions [(Author not specified, Year not specified)](Link not provided).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-1-methylsulfonyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c1-14(12,13)7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDJGBZROJQCSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene |
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